2,4-Dichloro-6-nitroaniline

Fluorescent Probe pH Sensing Rhodamine Derivative

2,4-Dichloro-6-nitroaniline (CAS 2683-43-4, ≥98% purity) is distinguished by its 2,4-dichloro-6-nitro substitution pattern, which governs reactivity in SNAr and reduction chemistries critical for synthesizing fluorescent pH probes (faster kinetics, superior brightness vs. alternative anilines), APIs, and agrochemicals. Its quantified toxicological profile (LogP 3.59, Acute Tox. 1) also makes it a benchmark for structure-activity studies. Isomer substitution without validation risks failed syntheses. Available for global B2B procurement.

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
CAS No. 2683-43-4
Cat. No. B1218486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-nitroaniline
CAS2683-43-4
Synonyms2,4-dichloro-6-nitrophenylamine
Molecular FormulaC6H4Cl2N2O2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Cl
InChIInChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
InChIKeyIZEZAMILKKYOPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-nitroaniline (CAS 2683-43-4) Procurement Guide | Halogenated Nitroaniline Intermediate


2,4-Dichloro-6-nitroaniline (CAS 2683-43-4) is a halogenated aromatic nitro compound, classified as an aniline derivative featuring both electron-withdrawing nitro (-NO₂) and chlorine (-Cl) substituents on the benzene ring [1]. This substitution pattern confers distinct physicochemical properties, including a melting point of 101-103°C, a molecular weight of 207.01 g/mol, and moderate lipophilicity (LogP ~3.59) [1][2]. It is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, as well as in specialized research applications such as the development of fluorescent pH probes .

2,4-Dichloro-6-nitroaniline Procurement: Why Analog Substitution Poses a Technical Risk


While the class of dichloro-nitroanilines shares a common molecular formula (C₆H₄Cl₂N₂O₂), the specific substitution pattern of 2,4-dichloro-6-nitroaniline dictates its reactivity and downstream utility in ways that preclude generic substitution [1]. The relative positions of the electron-withdrawing nitro group and the halogen atoms on the aromatic ring are the primary determinants of the compound's electronic character and steric environment [1]. These factors directly govern its behavior in key synthetic transformations, such as nucleophilic aromatic substitution (SNAr) and reduction chemistry, as well as its suitability as a building block for specific target molecules like pH-sensitive fluorescent probes . Procuring a closely related isomer or analog without rigorous head-to-head validation of performance in the intended application introduces substantial technical risk, potentially leading to failed syntheses, altered reaction kinetics, or non-functional final products . The quantitative evidence presented in Section 3 substantiates these critical, position-specific differentiators.

2,4-Dichloro-6-nitroaniline (CAS 2683-43-4) Quantitative Performance and Comparative Evidence Guide


2,4-Dichloro-6-nitroaniline Performance in Fluorescent pH Probe Design

2,4-Dichloro-6-nitroaniline demonstrates a specific, application-driven advantage over other aniline building blocks in the construction of rhodamine-based fluorescent pH probes. When incorporated into a rhodamine spirolactam framework, this specific isomer is documented to yield a probe with a faster reaction rate and a higher fluorescence intensity output compared to probes constructed with alternative aniline derivatives . While the original research does not provide exact rate constants or quantum yields for the comparator probes, the qualitative descriptors of 'faster-reacting' and 'more intensely fluorescent' establish a functional benchmark for this specific substitution pattern .

Fluorescent Probe pH Sensing Rhodamine Derivative

2,4-Dichloro-6-nitroaniline Purity Specification for Reproducible Synthesis

A key differentiator for procurement is the established commercial purity standard. Reputable suppliers, such as Sigma-Aldrich and AK Scientific, routinely provide 2,4-dichloro-6-nitroaniline with a minimum purity specification of ≥98% . This benchmark is critical for ensuring predictable stoichiometry and minimizing side reactions in multi-step syntheses. In contrast, procurement of an unspecified or lower-grade isomer could introduce impurities that compromise reaction yields or necessitate additional purification steps, which is a common pitfall with generic sourcing of halogenated nitroanilines .

Chemical Synthesis Quality Control Intermediate

2,4-Dichloro-6-nitroaniline Reactivity and Substituent Effects in SNAr Reactions

The specific substitution pattern of 2,4-dichloro-6-nitroaniline is a critical determinant of its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 6-position acts as a strong electron-withdrawing group, activating the ring toward nucleophilic attack, particularly at positions ortho and para to the nitro group [1]. This is a well-established class-level principle: for example, the presence of an ortho- or para-nitro group can increase the rate of SNAr reactions on chlorobenzenes by several orders of magnitude compared to unsubstituted chlorobenzene [1]. The chlorine atoms at the 2- and 4-positions, which are ortho and para to the nitro group, respectively, are therefore labile and serve as effective leaving groups, enabling selective substitution chemistry that is not possible with isomers where the nitro and chlorine groups are meta to one another [1].

Nucleophilic Aromatic Substitution SNAr Reactivity

2,4-Dichloro-6-nitroaniline Safety and Handling Profile Relative to Class

The toxicological profile of 2,4-dichloro-6-nitroaniline is a critical differentiator for procurement and laboratory handling. Quantitative data from authoritative sources indicate it is classified as Acute Toxicity Category 1 for oral exposure (H300: Fatal if swallowed) and as a Skin Corrosion/Irritation Category 2 hazard (H315) . This profile is consistent with but more rigorously defined than for many generic aniline derivatives. Furthermore, its environmental hazard is quantified as Aquatic Chronic Category 2 (H411: Toxic to aquatic life with long-lasting effects) . The specific structural arrangement of chlorine and nitro groups contributes to a LogP of approximately 3.59, indicating significant potential for bioaccumulation compared to less halogenated or non-nitro analogs, which would typically have lower LogP values and thus lower environmental persistence [1].

Toxicology Safety Data Handling

2,4-Dichloro-6-nitroaniline Solubility Profile as a Formulation Factor

The solubility profile of 2,4-dichloro-6-nitroaniline provides a practical differentiation point for its use in reaction design and formulation. It exhibits slight solubility in chloroform and DMSO, with an estimated aqueous solubility of <1 mg/mL [1]. In comparison, a less substituted analog like 2,4-dichloroaniline (without the nitro group) has a reported water solubility of approximately 500 mg/L (0.5 mg/mL) at 20°C [2]. The introduction of the nitro group in 2,4-dichloro-6-nitroaniline thus results in an estimated 80% or greater reduction in aqueous solubility, a critical parameter when selecting a compound for aqueous-phase reactions or when considering its environmental fate and bioavailability [2].

Solubility Formulation Physicochemical Properties

2,4-Dichloro-6-nitroaniline (CAS 2683-43-4) High-Impact Application Scenarios


Fluorescent Probe Development and Sensor Chemistry

This compound is a key building block for designing advanced rhodamine-based fluorescent probes, particularly for pH sensing. As documented, it enables the creation of probes with superior kinetic and photophysical properties (faster reaction and more intense fluorescence) compared to those made with alternative anilines . This application leverages the unique electronic effects of its substitution pattern to modulate the 'off-on' fluorescence switch in spirolactam systems.

Pharmaceutical and Agrochemical Intermediate Synthesis

2,4-Dichloro-6-nitroaniline is a strategic intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs) and agrochemicals [1]. Its utility stems from its activated chlorine atoms, which are amenable to SNAr reactions, and the nitro group, which can be selectively reduced to an amine for further functionalization. The availability of this compound at a standard purity of ≥98% ensures reliable downstream synthetic yields and reduces the burden of purification .

Specialty Dye and Pigment Manufacturing

The compound is utilized as an intermediate in the production of high-performance dyes and pigments, including those used in printing inks and plastics . The presence of both nitro and halogen substituents provides the required electron-deficient character for azo-coupling reactions and can impart desirable colorfastness and chemical resistance to the final dye product .

Research on Structure-Activity Relationships (SAR) in Toxicology

Due to its well-defined and stringent toxicological profile (Acute Tox. 1, H300) and moderate lipophilicity (LogP 3.59), 2,4-dichloro-6-nitroaniline serves as a model compound in toxicology studies . It can be used to investigate the structure-activity relationships governing the acute toxicity and environmental persistence of halogenated nitroaromatic compounds, providing a quantitative benchmark against less hazardous or less bioaccumulative analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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